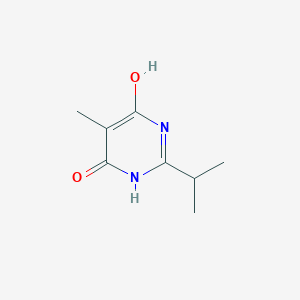

2-Isopropyl-5-methyl-4,6-pyrimidinediol

Description

Historical Perspectives and Evolution of Pyrimidinediol Research

The history of pyrimidine (B1678525) research dates back to the early 19th century with the discovery of derivatives like alloxan. However, the systematic study of pyrimidines began in earnest in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. The name "pyrimidin" was first proposed by Pinner in 1885. wikipedia.org The parent compound, pyrimidine, was not synthesized until 1900 by Gabriel and Colman. wikipedia.org

Early research focused on the synthesis and characterization of fundamental pyrimidine structures, including those with hydroxyl groups, leading to the study of pyrimidinediols and their tautomeric forms. The general synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines. wikipedia.org This foundational work paved the way for the creation of a vast library of derivatives, driven by the discovery of their roles in biological systems, from nucleic acids to vitamins. The evolution of this research field has progressed from basic synthesis to complex investigations into their metabolic pathways, therapeutic applications, and environmental impact. wikipedia.orgnewworldencyclopedia.org

Structural Classification and Nomenclature of 2-Isopropyl-5-methyl-4,6-pyrimidinediol and Related Pyrimidine Derivatives

2-Isopropyl-5-methyl-4,6-pyrimidinediol is a substituted pyrimidine. Its nomenclature precisely describes its structure:

Pyrimidine : The core 1,3-diazine ring.

-diol : Indicates the presence of two hydroxyl (-OH) functional groups.

4,6- : Specifies the positions of the two hydroxyl groups on the pyrimidine ring.

2-Isopropyl : Denotes an isopropyl group substituent at the C2 position.

5-methyl : Denotes a methyl group substituent at the C5 position.

A critical aspect of pyrimidinediols, and hydroxypyrimidines in general, is keto-enol tautomerism. chemicalbook.comnih.gov Hydroxyl groups on the pyrimidine ring can exist in equilibrium with their keto (or oxo) forms. For instance, 4-hydroxypyrimidine (B43898) is more commonly found as its tautomer, 4-pyrimidone. wikipedia.orgchemicalbook.com Therefore, 2-Isopropyl-5-methyl-4,6-pyrimidinediol is expected to exist in equilibrium with its tautomeric forms, such as 2-isopropyl-5-methyl-pyrimidine-4,6-dione and 6-hydroxy-2-isopropyl-5-methyl-pyrimidin-4-one. Research on related compounds confirms a strong bias toward the keto tautomer in the solid state. nih.govresearchgate.net This tautomerism is crucial as the different forms can exhibit distinct chemical and biological properties.

| Compound Name | Core Structure | Substituents | Molecular Formula |

|---|---|---|---|

| Pyrimidine | Pyrimidine | None | C₄H₄N₂ |

| Thymine (2,4-dioxy-5-methylpyrimidine) | Pyrimidine | =O at C2, =O at C4, -CH₃ at C5 | C₅H₆N₂O₂ |

| Uracil (B121893) (2,4-dioxypyrimidine) | Pyrimidine | =O at C2, =O at C4 | C₄H₄N₂O₂ |

| 2-Isopropyl-6-methyl-4-pyrimidinol | Pyrimidine | -CH(CH₃)₂ at C2, -OH at C4, -CH₃ at C6 | C₈H₁₂N₂O |

| 2-Isopropyl-5-methyl-4,6-pyrimidinediol | Pyrimidine | -CH(CH₃)₂ at C2, -OH at C4, -CH₃ at C5, -OH at C6 | C₈H₁₂N₂O₂ |

Significance of 2-Isopropyl-5-methyl-4,6-pyrimidinediol within Contemporary Chemical and Biochemical Research

2-Isopropyl-6-methyl-4-pyrimidinol is primarily known as a major environmental transformation product and a key human metabolite of the organophosphate insecticide Diazinon (B1670403). nih.govchemicalbook.com Its presence in urine is used as a biomarker to monitor human exposure to this pesticide. Research into this compound spans several fields:

Environmental Chemistry : Studies have focused on its dissipation in agricultural soils and its photocatalytic oxidation, which are crucial for understanding the environmental fate of its parent pesticide. chemicalbook.com

Synthetic Chemistry : It serves as an important precursor and intermediate in the synthesis of other compounds, including the active insecticide Diazinon itself and other derivatives with potential antifungal and antibacterial properties. chemicalbook.comchemdad.comgoogle.com

Toxicology and Metabolism : Its formation is a key step in the metabolic pathway of Diazinon in various organisms, and its detection is used in toxicological assessments. nih.gov

Given this context, it is highly probable that 2-Isopropyl-5-methyl-4,6-pyrimidinediol would be of academic interest in similar areas. It could potentially be a metabolite of a structurally analogous organophosphate pesticide or a synthetic intermediate for novel agrochemicals or pharmaceuticals. The different placement of the methyl group (position 5 vs. 6) could subtly alter its chemical properties, metabolic stability, and biological activity, making a comparative study scientifically valuable. nih.gov

| Property | 2-Isopropyl-5-methyl-4,6-pyrimidinediol | 2-Isopropyl-6-methyl-4-pyrimidinol |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O |

| Molecular Weight | 168.19 g/mol | 152.19 g/mol |

| Known Research Context | Limited to no direct research found. | Metabolite of Diazinon, environmental science, synthetic intermediate. nih.govchemicalbook.comgoogle.com |

Research Gaps and Future Academic Inquiries Pertaining to 2-Isopropyl-5-methyl-4,6-pyrimidinediol

The most significant research gap is the lack of specific synthesis, characterization, and biological evaluation of 2-Isopropyl-5-methyl-4,6-pyrimidinediol. The existing body of knowledge on its 6-methyl isomer highlights clear directions for future academic inquiry.

Key Research Gaps:

Synthesis and Characterization : There is a need for the development and reporting of a specific, high-yield synthetic pathway for 2-Isopropyl-5-methyl-4,6-pyrimidinediol. Subsequent comprehensive characterization, including spectroscopic analysis (NMR, IR) and X-ray crystallography, would be essential to confirm its structure and investigate its tautomeric preferences in different states.

Physicochemical Properties : Fundamental properties such as melting point, boiling point, solubility, and pKa have not been documented.

Biological Activity : The potential biological activities (e.g., herbicidal, antifungal, antibacterial, anticancer) of this specific compound are unknown. researchgate.netjuniperpublishers.com

Future Academic Inquiries:

Comparative Studies : A direct comparative investigation against the well-studied 2-isopropyl-6-methyl-4-pyrimidinol isomer would be highly valuable. Such a study could elucidate how the seemingly minor shift of a methyl group from position 6 to 5 impacts the molecule's reactivity, stability, metabolic fate, and biological efficacy.

Metabolite Identification : Research could be undertaken to determine if 2-Isopropyl-5-methyl-4,6-pyrimidinediol is a metabolite of any existing or novel organophosphate compounds, which would be significant for environmental and toxicological monitoring.

Derivatization and Drug Discovery : The compound could serve as a scaffold for the synthesis of new derivatives. By modifying the hydroxyl groups, new esters or ethers could be created and screened for a wide range of pharmacological activities, a common strategy in drug development involving the pyrimidine core. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

62091-88-7 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-hydroxy-5-methyl-2-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H12N2O2/c1-4(2)6-9-7(11)5(3)8(12)10-6/h4H,1-3H3,(H2,9,10,11,12) |

InChI Key |

MLYMLMWKTICTTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(NC1=O)C(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for 2 Isopropyl 5 Methyl 4,6 Pyrimidinediol and Its Analogs

Established Synthetic Routes to 2-Isopropyl-5-methyl-4,6-pyrimidinediol

The traditional synthesis of 2-Isopropyl-5-methyl-4,6-pyrimidinediol primarily relies on well-established ring-closure reactions, a cornerstone of pyrimidine (B1678525) chemistry.

Ring-Closure Reactions and Condensation Approaches

The most direct and widely employed method for the synthesis of the 2-Isopropyl-5-methyl-4,6-pyrimidinediol core is the Pinner synthesis. This approach involves the condensation of an amidine with a β-dicarbonyl compound. In the case of the target molecule, the key reactants are isopropylamidine and a C5-substituted β-dicarbonyl compound, specifically diethyl 2-methylmalonate.

The reaction proceeds via a condensation mechanism where the amidine reacts with the two carbonyl groups of the malonic ester derivative to form the heterocyclic pyrimidine ring. This reaction is typically carried out in the presence of a base, such as an alkoxide, which facilitates the cyclization and subsequent aromatization to the more stable diol tautomer. A patent for a closely related compound, 2-isopropyl-4-methyl-6-hydroxypyrimidine, describes a similar condensation between isopropylamidine and methyl acetoacetate (B1235776), highlighting the robustness of this synthetic strategy. google.comgoogle.com

| Reactant 1 | Reactant 2 | Product | Key Reaction Type |

|---|---|---|---|

| Isopropylamidine | Diethyl 2-methylmalonate | 2-Isopropyl-5-methyl-4,6-pyrimidinediol | Pinner Synthesis (Condensation) |

Precursor Chemistry and Intermediate Derivatization in Pyrimidinediol Synthesis

The successful synthesis of 2-Isopropyl-5-methyl-4,6-pyrimidinediol is heavily reliant on the availability and purity of its precursors: isopropylamidine and diethyl 2-methylmalonate.

Isopropylamidine can be synthesized from isobutyronitrile (B166230) through the Pinner reaction. This involves treating the nitrile with an alcohol (like ethanol) in the presence of hydrogen chloride to form an imino ether hydrochloride (a Pinner salt). Subsequent treatment of this intermediate with ammonia (B1221849) affords the desired isopropylamidine hydrochloride.

Diethyl 2-methylmalonate is commercially available but can also be prepared by the methylation of diethyl malonate. This is typically achieved by treating diethyl malonate with a suitable base, such as sodium ethoxide, to form the enolate, which then acts as a nucleophile to attack a methylating agent like methyl iodide.

While the main reaction pathway leads directly to the final product, intermediate derivatization can be employed to synthesize analogs or to overcome synthetic challenges. For instance, the hydroxyl groups of the resulting pyrimidinediol can be converted to other functional groups. A common derivatization involves chlorination using reagents like phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-isopropyl-5-methylpyrimidine. mdpi.com This chlorinated intermediate is a versatile precursor that can undergo various nucleophilic substitution reactions to introduce a wide range of functionalities at the 4 and 6 positions. Subsequent hydrolysis of these derivatives can regenerate the diol, if desired.

Novel and Optimized Synthetic Strategies for 2-Isopropyl-5-methyl-4,6-pyrimidinediol

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of heterocyclic compounds, including pyrimidines.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.net The application of microwave irradiation to the Pinner synthesis of 2-Isopropyl-5-methyl-4,6-pyrimidinediol can significantly reduce the reaction time from hours to minutes. The dielectric heating effect of microwaves efficiently heats the polar reactants and solvents, leading to a rapid and uniform temperature increase that accelerates the condensation and cyclization steps. Several studies have demonstrated the successful application of microwave assistance in the synthesis of various pyrimidine derivatives, suggesting its applicability to the synthesis of the target compound. nih.gov

| Method | Typical Reaction Time | Key Advantage |

|---|---|---|

| Conventional Heating | Hours | Established and well-understood |

| Microwave-Assisted | Minutes | Rapid heating, shorter reaction times, often higher yields |

Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in pyrimidine chemistry is a growing field. While the core pyrimidine ring of 2-Isopropyl-5-methyl-4,6-pyrimidinediol is typically formed via condensation, metal-catalyzed reactions can be employed for the synthesis of its analogs or for the introduction of substituents at various positions.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce aryl or other carbon-based substituents at the 5-position of a pre-functionalized pyrimidine ring (e.g., a 5-halopyrimidine). More recent advancements focus on the direct C-H functionalization of the pyrimidine ring, which avoids the need for pre-functionalization. nih.gov While specific examples for 2-Isopropyl-5-methyl-4,6-pyrimidinediol are not abundant, the general methodologies developed for other pyrimidine systems could potentially be adapted. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches for 2-Isopropyl-5-methyl-4,6-pyrimidinediol

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of 2-Isopropyl-5-methyl-4,6-pyrimidinediol, several green approaches can be considered.

One key aspect is the use of greener solvents. Traditional syntheses often employ volatile organic solvents. Replacing these with more environmentally benign alternatives, such as water, ethanol, or even solvent-free conditions, can significantly improve the green credentials of the synthesis. rasayanjournal.co.inresearchgate.netresearchgate.net

Another important principle is the use of catalysts to improve reaction efficiency and reduce waste. The development of reusable solid acid or base catalysts for the condensation reaction could offer a more sustainable alternative to stoichiometric amounts of base. Furthermore, multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are inherently more atom-economical and align well with green chemistry principles. pjoes.com The one-pot synthesis of pyrimidines from an aldehyde, an active methylene (B1212753) compound, and a nitrogen source is a classic example of a green multicomponent reaction that could be adapted for the synthesis of analogs of the target compound.

Mechanistic Investigations of Synthetic Transformations Involving 2-Isopropyl-5-methyl-4,6-pyrimidinediol Precursors

The synthesis of 2-Isopropyl-5-methyl-4,6-pyrimidinediol and its analogs, particularly through the Pinner synthesis and related methods, proceeds via a well-established mechanistic pathway. The reaction between an amidine (such as isopropylamidine) and a β-dicarbonyl compound (like a substituted acetoacetate) is a classic example of a condensation-cyclization reaction.

The mechanism can be broadly described in the following steps:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on one of the carbonyl carbons of the β-dicarbonyl compound. This step is often facilitated by either acidic or basic catalysis. In the context of the synthesis of the target compound's tautomer, the reaction is often carried out in an alkaline medium. google.com

Formation of an Intermediate: This initial attack leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form a more stable enamine or a related unsaturated intermediate.

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group of the β-dicarbonyl precursor. This step results in the formation of a six-membered dihydropyrimidine (B8664642) ring.

Dehydration/Aromatization: The final step involves the elimination of a second molecule of water from the dihydropyrimidine intermediate to yield the aromatic pyrimidine ring. This dehydration step is often the driving force for the reaction and leads to the formation of the stable heterocyclic system.

Mechanistic studies have also explored variations of this fundamental pathway. For instance, a metal-free synthesis of pyrimidines from amidines and α,β-unsaturated ketones involves a [3+3] annulation to form a dihydropyrimidine intermediate, which is then converted to the pyrimidine via visible-light-enabled photo-oxidation. rsc.org Another studied mechanism involves a TEMPO-catalyzed reaction of carbonyl compounds with amidines, proceeding through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence. organic-chemistry.orgnih.gov

The following table outlines the key mechanistic steps in the Pinner pyrimidine synthesis:

| Step | Description | Key Intermediate |

| 1 | Nucleophilic attack of amidine nitrogen on a carbonyl carbon of the β-keto ester. | Tetrahedral intermediate |

| 2 | Elimination of water to form an enamine intermediate. | Enamine |

| 3 | Intramolecular nucleophilic attack by the second amidine nitrogen on the remaining carbonyl group. | Dihydropyrimidine ring |

| 4 | Dehydration to form the aromatic pyrimidine ring. | Pyrimidine |

Stereoselective Synthesis and Chiral Resolution of 2-Isopropyl-5-methyl-4,6-pyrimidinediol Derivatives

While 2-Isopropyl-5-methyl-4,6-pyrimidinediol itself is achiral, the introduction of chiral substituents to the pyrimidine core or the synthesis of derivatives with stereocenters opens up the field of stereoselective synthesis and chiral resolution.

Stereoselective Synthesis:

The development of stereoselective methods for the synthesis of chiral pyrimidine derivatives is an active area of research, particularly for applications in medicinal chemistry. Several strategies have been developed to achieve high levels of enantioselectivity:

Asymmetric Catalysis: Chiral metal complexes can be employed to catalyze the formation of pyrimidine derivatives with high enantiomeric excess. For example, a direct route to chiral cyclopropylpyrimidine carbocyclic nucleoside analogues has been achieved through highly enantioselective intermolecular cyclopropanation reactions of N1-vinylpyrimidines with α-diazoesters, catalyzed by a chiral ruthenium(II)–phenyloxazoline complex. acs.orgnih.gov Similarly, rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates provides a pathway to chiral pyrimidine acyclic nucleosides with high regio- and enantioselectivities. nih.gov

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction. After the desired stereocenter is established, the auxiliary can be removed.

The synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes has been reported via asymmetric cyclopropanation of phenyliodonium (B1259483) ylides, leading to products with high yields and enantiomeric excess. rsc.org These chiral cyclopropanes can then be converted into chiral pyrimidine nucleoside analogues. rsc.org

Chiral Resolution:

For cases where a stereoselective synthesis is not available or when a racemic mixture is produced, chiral resolution techniques can be employed to separate the enantiomers. Common methods for the resolution of chiral pyrimidine derivatives include:

Diastereomeric Salt Formation: This is a classical method where the racemic mixture is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.org The desired enantiomer can then be recovered by removing the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov A parallel library of 4-aryl-1,4-dihydropyrimidine enantiomers has been synthesized and screened for their ability to act as selectors for chiral HPLC separations. nih.gov

The following table provides an overview of methods for obtaining enantiomerically enriched pyrimidine derivatives:

| Method | Principle | Example Application |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Ruthenium-catalyzed asymmetric cyclopropanation for chiral pyrimidine nucleoside analogs. acs.orgnih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to a reactant to control stereochemistry. | Synthesis of diastereomeric pairs for resolution by crystallization. |

| Diastereomeric Salt Formation | A racemic mixture is converted into a pair of separable diastereomeric salts. | Resolution of racemic acids or bases using a chiral counter-ion. wikipedia.org |

| Chiral HPLC | Enantiomers are separated based on their differential interactions with a chiral stationary phase. | Separation of 4-aryl-1,4-dihydropyrimidine enantiomers. nih.gov |

Derivatives, Structural Modifications, and Structure Activity Relationships Sar of 2 Isopropyl 5 Methyl 4,6 Pyrimidinediol

Design and Synthesis of Functionalized 2-Isopropyl-5-methyl-4,6-pyrimidinediol Derivatives

The synthesis of functionalized derivatives often begins with the base compound, 2-isopropyl-6-methyl-4-hydroxypyrimidine, which is accessible through processes like the condensation of isopropylamidine with methyl acetoacetate (B1235776). google.comgoogle.com A common and effective strategy for derivatization involves the chlorination of the hydroxyl group to create a more reactive intermediate. mdpi.com

Treatment of 6-hydroxy-2-isopropyl-4-methylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) yields 4-chloro-2-isopropyl-6-methyl-pyrimidine. This chlorinated intermediate is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups at the 4-position of the pyrimidine (B1678525) ring. For instance, this intermediate can be reacted with various nucleophiles to produce ethers, amines, and other substituted analogs. mdpi.com Modern synthetic approaches, including the use of ultrasound irradiation, have been shown to facilitate the synthesis of pyrimidines and their derivatives, often leading to shorter reaction times and higher yields. nih.gov

Substituent Effects on the Pyrimidine Core

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring. nih.govresearchgate.net Structural modifications, even minor ones, can significantly alter a compound's interaction with biological targets. For example, the introduction of a 5-methyl group into a pyrimidine core has been shown to increase potency in certain contexts by facilitating favorable interactions within a target's binding site. acs.org Conversely, altering substituents can also lead to a decrease in activity, underscoring the sensitive relationship between structure and function. acs.org The strategic placement of electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, affecting its binding affinity and pharmacokinetic profile. acs.org

Synthesis of N-Substituted Pyrimidinediol Analogs

N-substituted pyrimidine derivatives are a significant class of compounds, and their synthesis is a key area of focus. One common method involves the reaction of an amino-pyrimidine with an appropriate alkyl or aryl halide. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) can be refluxed with compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) in the presence of potassium iodide to yield N-substituted products. mdpi.com The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the halide. The use of a base, such as potassium hydroxide (B78521) or potassium carbonate, is often employed to neutralize the hydrogen halide formed during the reaction. mdpi.comorientjchem.org This approach allows for the systematic introduction of diverse substituents onto the nitrogen atoms of the pyrimidine ring, enabling the exploration of structure-activity relationships. researchgate.net

Incorporation of Heterocyclic Moieties and Fused Ring Systems

Fusing a second heterocyclic ring to the pyrimidine core is a widely used strategy to create novel chemical entities with significantly modified properties. nih.govtandfonline.com These fused systems, such as triazolo[4,3-a]pyrimidines and pyrido[2,3-d]pyrimidines, often exhibit unique biological activities not seen in the parent monofunctional pyrimidine. derpharmachemica.comnih.gov The fusion of an additional ring alters the planarity, lipophilicity, solubility, and electronic distribution of the molecule, which can lead to enhanced binding with biological targets. nih.gov

Synthesis of these fused systems can be achieved through various cyclocondensation reactions. mdpi.com For instance, pyrimidine derivatives containing reactive functional groups, such as hydrazinyl or amino groups, can be reacted with bifunctional reagents to construct the new ring. derpharmachemica.comnih.gov The choice of reactants and reaction conditions dictates the type of heterocyclic system that is formed, providing access to a wide chemical space of fused pyrimidines. researchgate.netderpharmachemica.com

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Studies for 2-Isopropyl-5-methyl-4,6-pyrimidinediol Derivatives

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are crucial computational tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net These studies aim to identify the key physicochemical properties and structural features (descriptors) that govern the interactions between a molecule and its biological target. scielo.br For pyrimidine derivatives, QSAR models are developed by correlating variations in structural descriptors (e.g., hydrophobicity, electronic properties, steric factors) across a series of compounds with their measured biological activities. researchgate.nettandfonline.com

A typical QSAR study involves calculating a range of molecular descriptors and using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that predicts activity. nih.govresearchgate.net The quality and predictive power of these models are assessed using statistical parameters like the coefficient of determination (R²) and the cross-validation correlation coefficient (Q²). nih.govtandfonline.com Such models provide valuable insights for designing new, more potent derivatives. researchgate.net

Impact of Isopropyl and Methyl Groups on Biological Interactions

The specific substituents on the pyrimidine core, such as the 2-isopropyl and 5-methyl groups, play a direct and significant role in modulating biological interactions. The isopropyl group, being larger and more lipophilic than a methyl group, can enhance binding affinity through increased hydrophobic interactions with nonpolar amino acid residues in a target's binding pocket. acs.org Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives demonstrated that replacing a trifluoromethyl group with an isopropyl group at the 2-position led to a six-fold improvement in inhibitory potency. acs.org

Similarly, the methyl group at the 5-position has been found to be optimal in certain pyrimidine series. The introduction of a 5-methyl group into the pyrimidine core of one inhibitor series resulted in a two-fold increase in potency. Interestingly, moving this methyl group to the 6-position caused a three-fold decrease in activity, highlighting the positional sensitivity of substituent effects. acs.org These findings illustrate that the size, lipophilicity, and precise location of the isopropyl and methyl groups are critical determinants of the molecule's biological activity, influencing how it fits and interacts within its specific binding site.

Interactive Table: Effect of 2- and 5-Position Substituents on Inhibitory Activity

| Compound Series | R Group at 2-Position | R' Group at 5-Position | Relative Potency Improvement | Reference |

| Phenylpyrimidin-4-amine | Isopropyl | H | 6-fold (vs. 2-CF₃) | acs.org |

| Phenylpyrimidin-4-amine | Methyl | H | Comparable to 2-CF₃ | acs.org |

| Phenylpyrimidin-4-amine | Ethyl | H | Comparable to 2-CF₃ | acs.org |

| Benzylpyrimidin-4-amine | Isopropyl | Methyl | 2-fold (vs. 5-H) | acs.org |

| Benzylpyrimidin-4-amine | Isopropyl | H | - | acs.org |

Conformational Analysis and Tautomerism in 2-Isopropyl-5-methyl-4,6-pyrimidinediol Derivatives

The structural dynamics of 2-isopropyl-5-methyl-4,6-pyrimidinediol, including its conformational possibilities and tautomeric forms, are critical to understanding its chemical behavior and potential biological interactions. While detailed experimental conformational analysis of this specific compound is not extensively documented in publicly available literature, its structural features allow for a theoretical exploration of its potential conformations.

The primary sources of conformational flexibility in 2-isopropyl-5-methyl-4,6-pyrimidinediol are the rotations around the single bonds connecting the isopropyl and methyl substituents to the pyrimidine ring. The pyrimidine ring itself is expected to be largely planar due to its aromatic character in the diol form. However, in its tautomeric keto forms, the ring may adopt a more flexible conformation.

Tautomerism is a significant characteristic of 2-isopropyl-5-methyl-4,6-pyrimidinediol. The presence of hydroxyl groups at positions 4 and 6 allows for the existence of several tautomeric forms, primarily through keto-enol tautomerization. A closely related compound, 2-isopropyl-6-methylpyrimidin-4-ol, has been shown to undergo an enol-to-keto tautomerism during crystallization, indicating the stability of the keto form in the solid state. nih.gov The pyrimidin-4(3H)-one group in this analog is essentially planar. nih.gov In the crystal structure, molecules are linked into centrosymmetric dimers via pairs of intermolecular N—H⋯O hydrogen bonds. nih.gov This suggests that 2-isopropyl-5-methyl-4,6-pyrimidinediol can also exist in various tautomeric forms, including the diketo, enol-keto, and dienol forms. The relative stability of these tautomers will be influenced by factors such as the solvent, temperature, and pH.

The potential tautomeric forms of 2-isopropyl-5-methyl-4,6-pyrimidinediol are illustrated in the table below.

| Tautomeric Form | Structure | Key Features |

| Dienol |  | Aromatic pyrimidine ring with two hydroxyl groups. |

| Keto-enol (4-keto) |  | One keto group at position 4 and one enol group at position 6. |

| Keto-enol (6-keto) |  | One keto group at position 6 and one enol group at position 4. |

| Diketo |  | Two keto groups at positions 4 and 6. |

Note: The images in the table are representative structures and require actual chemical drawing software for accurate depiction.

Rational Design Principles for Novel 2-Isopropyl-5-methyl-4,6-pyrimidinediol Analogs

The rational design of novel analogs of 2-isopropyl-5-methyl-4,6-pyrimidinediol would be guided by the objective of optimizing its physicochemical and pharmacological properties for a specific biological target. In the absence of a defined target, general principles of medicinal chemistry can be applied to explore the structure-activity relationships (SAR) of this scaffold.

Key strategies for the rational design of novel analogs would include:

Modification of the Isopropyl Group: The isopropyl group at the 2-position is a key feature. Its size and lipophilicity can be altered to probe the binding pocket of a target enzyme or receptor. Replacing it with other alkyl groups (e.g., cyclopropyl, tert-butyl) or introducing polar functionalities could influence binding affinity and selectivity.

Substitution at the 5-Position: The methyl group at the 5-position can be replaced with other substituents to explore the impact on activity. Larger alkyl groups, halogens, or hydrogen-bonding moieties could be introduced to establish new interactions with a biological target.

Modification of the Hydroxyl Groups: The hydroxyl groups at positions 4 and 6 are crucial for the compound's electronic properties and potential as hydrogen bond donors and acceptors. These groups can be converted to ethers or esters to modulate lipophilicity and metabolic stability. Bioisosteric replacement with groups like amides or sulfonamides could also be explored.

Scaffold Hopping: The pyrimidinediol core could be replaced with other heterocyclic systems to explore different spatial arrangements of the key functional groups.

The following table outlines some potential modifications and the rationale behind them.

| Modification Site | Proposed Modification | Rationale |

| 2-Position (Isopropyl) | Replacement with other alkyl or cycloalkyl groups | To probe the size and shape of the binding pocket and modulate lipophilicity. |

| Introduction of polar groups (e.g., -OH, -NH2) | To introduce new hydrogen bonding interactions and improve solubility. | |

| 5-Position (Methyl) | Replacement with larger alkyl groups or halogens | To explore steric and electronic effects on binding. |

| Introduction of electron-withdrawing or -donating groups | To modulate the electronic properties of the pyrimidine ring. | |

| 4,6-Positions (Hydroxyls) | Conversion to ethers or esters | To increase lipophilicity and alter metabolic stability. |

| Bioisosteric replacement (e.g., -NH2, -SH) | To explore different hydrogen bonding patterns and potential covalent interactions. |

These rational design principles provide a framework for the systematic exploration of the chemical space around the 2-isopropyl-5-methyl-4,6-pyrimidinediol scaffold to develop novel analogs with desired properties.

Computational and Theoretical Studies on 2 Isopropyl 5 Methyl 4,6 Pyrimidinediol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electron distribution and reactivity, which are crucial for predicting chemical behavior and designing new molecules.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For pyrimidine (B1678525) derivatives, DFT calculations are commonly used to determine these frontier orbital energies. For instance, studies on various substituted pyrimidines have shown how different functional groups can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and potential biological activity. In the case of 2-isopropyl-5-methyl-4,6-pyrimidinediol, the hydroxyl and isopropyl groups would be expected to influence the electron density of the pyrimidine ring, affecting its HOMO and LUMO energy levels.

Table 1: Representative Frontier Orbital Energies for a Generic Pyrimidine Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative for a generic pyrimidine derivative and not specific to 2-isopropyl-5-methyl-4,6-pyrimidinediol.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins and nucleic acids. The ESP map highlights regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue).

These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for drug-receptor binding. For 2-isopropyl-5-methyl-4,6-pyrimidinediol, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl groups, indicating these are likely sites for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them hydrogen bond donors.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, stability, and interactions with the surrounding environment, such as solvent molecules.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model these effects by explicitly including solvent molecules in the simulation box. This is particularly important for molecules like 2-isopropyl-5-methyl-4,6-pyrimidinediol, which can exist in different tautomeric forms (diol vs. keto-enol). The stability of these tautomers can be solvent-dependent. Theoretical studies on similar heterocyclic systems have shown that polar solvents can stabilize more polar tautomers through hydrogen bonding and other electrostatic interactions.

Intramolecular Interactions and Stability

Intramolecular interactions, such as hydrogen bonds, play a critical role in determining the three-dimensional structure and stability of a molecule. In 2-isopropyl-5-methyl-4,6-pyrimidinediol, an intramolecular hydrogen bond could potentially form between the hydroxyl groups. The presence and strength of such bonds can be investigated using MD simulations and quantum chemical calculations. The formation of intramolecular hydrogen bonds can restrict the conformational flexibility of the molecule, which can have important implications for its binding to a biological target.

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

While no specific docking studies have been performed on 2-isopropyl-5-methyl-4,6-pyrimidinediol, numerous studies have successfully used this technique to investigate the binding of other pyrimidine derivatives to a wide range of biological targets, including kinases, proteases, and other enzymes. nih.govremedypublications.commdpi.combohrium.comnih.govnih.govnih.gov

The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, which is often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more stable complex and higher binding affinity.

Table 2: Illustrative Molecular Docking Results for a Generic Pyrimidine Inhibitor

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | Lys72, Glu91, Leu144 |

| Protease B | -7.9 | Asp25, Gly27, Ile50 |

| Enzyme C | -9.2 | Arg120, Tyr151, Ser222 |

Note: This data is for illustrative purposes and represents typical results for pyrimidine derivatives, not 2-isopropyl-5-methyl-4,6-pyrimidinediol.

These studies are instrumental in rational drug design, allowing for the virtual screening of large libraries of compounds and the optimization of lead compounds to improve their binding affinity and selectivity.

Protein-Ligand Interaction Profiling (non-human, in vitro models)

Understanding how 2-Isopropyl-5-methyl-4,6-pyrimidinediol interacts with biological targets is crucial for assessing its potential effects. As a primary metabolite of diazinon (B1670403), its interaction profile can be inferred from computational studies on the parent compound with key non-human proteins, such as acetylcholinesterase (AChE), the primary target for organophosphate pesticides.

In silico molecular docking simulations have been employed to study the binding of diazinon to insect AChE. These studies provide critical information about binding affinities and specific molecular interactions. For instance, docking studies of diazinon with AChE from Drosophila melanogaster have revealed negative binding energies, indicating favorable interactions. These interactions are often characterized by the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme.

While direct docking studies on 2-Isopropyl-5-methyl-4,6-pyrimidinediol are not extensively documented in the literature, the principles from its parent compound's interactions can be extrapolated. The pyrimidine core of the metabolite is a key structural feature that dictates its binding orientation and potential for hydrogen bonding and hydrophobic interactions within a protein's binding pocket.

Table 1: Representative Molecular Docking Results of Diazinon with Non-Human Proteins This table is illustrative of the types of interactions studied for the parent compound.

| Protein Target | Organism | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Drosophila melanogaster | -3.58 | ARG559 |

| Glutathione S-transferase (GST) | Drosophila melanogaster | -4.37 | ARG67 |

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening is a computational technique used to identify new molecules with potential biological activity based on the structural features of known active compounds. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. Methodologies like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this process.

For a compound like 2-Isopropyl-5-methyl-4,6-pyrimidinediol, a ligand-based approach would involve using its pyrimidinediol scaffold as a query to search large chemical databases for molecules with similar structural and electronic features.

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific biological target. For the pyrimidine scaffold, key pharmacophoric features would include hydrogen bond donors (the hydroxyl groups), hydrogen bond acceptors (the ring nitrogens), and a hydrophobic feature (the isopropyl group). A model built from 2-Isopropyl-5-methyl-4,6-pyrimidinediol could be used to screen for other compounds that could potentially interact with the same target.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Studies on various pyrimidine derivatives have shown that descriptors related to hydrophobicity (LogP), steric properties, and the three-dimensional structure are crucial for their activity. scielo.brresearchgate.net These models can predict the activity of new pyrimidine derivatives, guiding the design of more potent compounds. While specific QSAR models developed from 2-Isopropyl-5-methyl-4,6-pyrimidinediol are not reported, the established importance of these physicochemical properties for other pyrimidines provides a framework for its potential biological activity. scielo.brresearchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can be validated against experimental data to confirm molecular structures and understand their electronic environments.

For pyrimidine derivatives, DFT calculations have been successfully used to predict vibrational frequencies and chemical shifts. nih.gov The process involves optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then calculating the desired spectroscopic properties.

Predicted NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. For 2-Isopropyl-5-methyl-4,6-pyrimidinediol, theoretical calculations would predict specific chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) based on their electronic environment. For example, the protons of the isopropyl group would have distinct shifts from the methyl group and any protons on the pyrimidine ring.

Predicted IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. For 2-Isopropyl-5-methyl-4,6-pyrimidinediol, characteristic vibrational modes would include O-H stretching from the diol groups, C-H stretching from the alkyl substituents, and C=N and C=C stretching from the pyrimidine ring. Calculated frequencies are often scaled to correct for approximations in the theoretical model and achieve better agreement with experimental spectra. nih.gov

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies for a Pyrimidine Derivative This table illustrates the typical correlation between calculated and observed data for similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3430 |

| C=O Stretch | 1720 | 1705 |

| C=N Stretch | 1615 | 1600 |

Theoretical Insights into Tautomeric Preferences and Protonation Equilibria

Hydroxypyrimidines, such as 2-Isopropyl-5-methyl-4,6-pyrimidinediol, can exist in different tautomeric forms, most commonly the keto-enol and amine-imine forms. Tautomerism involves the migration of a proton, leading to isomers that can have different stabilities and chemical properties. Computational studies are essential for determining the relative energies of these tautomers and predicting the predominant form under various conditions.

For the closely related compound 2-isopropyl-6-methylpyrimidin-4-ol, crystallographic studies have shown that it undergoes an enol-to-keto tautomerism during crystallization, existing in the keto-form (2-isopropyl-6-methylpyrimidin-4(3H)-one) in the solid state. This indicates a thermodynamic preference for the keto tautomer.

Theoretical calculations using methods like ab initio Hartree-Fock or DFT can quantify the energy differences between tautomers. acs.org For hydroxypyrimidines, the stability is influenced by factors such as aromaticity and intramolecular hydrogen bonding. acs.orgresearchgate.net Calculations have shown that while the enol (hydroxy) form may be favored in the gas phase for some simple hydroxypyrimidines, the keto (oxo) form is often more stable in condensed phases. acs.orgnih.gov For 2-Isopropyl-5-methyl-4,6-pyrimidinediol, it is highly probable that it exists predominantly in a diketo tautomeric form, especially in polar environments.

Protonation equilibria are also critical to the molecule's behavior in biological systems. The pyrimidine ring contains nitrogen atoms that can be protonated. Theoretical calculations can predict the most likely protonation sites by determining the proton affinity of each potential site. The N1 and N3 atoms of the pyrimidine ring are generally the primary sites for protonation, and the specific site can influence the molecule's ability to form hydrogen bonds and interact with biological targets.

Advanced Analytical Characterization Techniques in Research on 2 Isopropyl 5 Methyl 4,6 Pyrimidinediol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-Isopropyl-5-methyl-4,6-pyrimidinediol in solution. Standard one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively. For instance, in related pyrimidine (B1678525) structures, the chemical shifts, integrations, and coupling constants of the isopropyl and methyl protons offer direct evidence for these substituent groups.

To resolve complex spectral overlaps and definitively assign proton and carbon signals, multi-dimensional NMR techniques are employed. While specific COSY and HSQC data for 2-Isopropyl-5-methyl-4,6-pyrimidinediol are not extensively published, the application of these techniques to analogous molecules, such as (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate, demonstrates their utility. mdpi.com

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 2-Isopropyl-5-methyl-4,6-pyrimidinediol, a COSY spectrum would be expected to show a cross-peak between the methine proton of the isopropyl group and the six equivalent methyl protons of the same group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would allow for the unambiguous assignment of each carbon signal by correlating it to its attached proton(s). For example, the carbon of the pyrimidine ring bonded to a hydrogen would show a clear cross-peak to that proton's signal in the ¹H spectrum.

These multi-dimensional techniques are critical for confirming the molecular structure, especially in cases of potential isomerism or tautomerism in solution.

Variable Temperature (VT) NMR studies can provide valuable information on dynamic processes such as tautomerism and hindered bond rotation. The 2-Isopropyl-5-methyl-4,6-pyrimidinediol molecule can exist in several tautomeric forms, including the diol and keto-enol forms. VT-NMR could potentially be used to study the equilibrium between these tautomers in different solvents. By acquiring spectra at various temperatures, researchers can observe changes in chemical shifts or the coalescence of distinct signals, which indicates that a dynamic process is occurring at a rate comparable to the NMR timescale. Such studies could elucidate the thermodynamics of the tautomeric equilibrium.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification (non-human, environmental)

Mass spectrometry is a cornerstone technique for the identification and quantification of 2-Isopropyl-5-methyl-4,6-pyrimidinediol, particularly in environmental samples where it exists as a degradation product of diazinon (B1670403). nih.gov The technique provides information on the molecular weight of the compound and, through fragmentation analysis, offers structural details.

The electron ionization (EI) mass spectrum of 2-Isopropyl-5-methyl-4,6-pyrimidinediol is expected to show a molecular ion peak corresponding to its molecular weight (168.21 g/mol ). The fragmentation pattern is dictated by the stability of the resulting ions. A plausible fragmentation pathway involves initial cleavages at the isopropyl group and subsequent ring fragmentation.

Table 1: Plausible Mass Spectrometry Fragmentation for 2-Isopropyl-5-methyl-4,6-pyrimidinediol

| m/z (mass-to-charge ratio) | Proposed Fragment | Plausible Loss |

|---|---|---|

| 168 | [M]⁺ | Molecular Ion |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing complex environmental matrices for the presence of pesticide metabolites like 2-Isopropyl-5-methyl-4,6-pyrimidinediol. researchgate.nettandfonline.com The liquid chromatography step separates the target analyte from other components in the sample. The separated compound then enters the mass spectrometer, where it is ionized and subjected to tandem mass spectrometry (MS/MS).

In an MS/MS experiment, the precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 169) is selected and fragmented to produce a series of product ions. This transition from a specific precursor ion to a specific product ion is highly characteristic and is used for quantification in a process called Multiple Reaction Monitoring (MRM). researchgate.net This technique allows for the detection of the analyte at very low concentrations, even in the presence of a complex background matrix. cdc.govwa.gov Studies on diazinon degradation have successfully used LC-MS/MS to identify and quantify its metabolites, including the pyrimidinol derivative. researchgate.netacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for 2-Isopropyl-5-methyl-4,6-pyrimidinediol has not been specifically reported, a study on its tautomer, 2-isopropyl-6-methylpyrimidin-4(3H)-one, reveals key structural features. nih.govresearchgate.net

The study showed that the compound crystallizes in the keto-form, indicating an enol-to-keto tautomerism occurs during the crystallization process. nih.govresearchgate.net The pyrimidin-4(3H)-one group is essentially planar. In the crystal structure, molecules are linked into centrosymmetric dimers via pairs of intermolecular N—H···O hydrogen bonds. nih.govresearchgate.net

Table 2: Crystallographic Data for 2-isopropyl-6-methylpyrimidin-4(3H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 4.8627 (2) Å |

| b | 22.6320 (8) Å |

| c | 7.4228 (3) Å |

| β | 96.495 (2)° |

| Volume | 811.66 (5) ų |

| Z | 4 |

Data sourced from Acta Crystallographica Section E. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of 2-Isopropyl-5-methyl-4,6-pyrimidinediol are available, the potential for polymorphism exists due to the presence of hydrogen bond donors and acceptors, which can lead to different packing arrangements.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. nih.gov In pyrimidinediol systems, crystal engineering principles can be applied to control the formation of specific polymorphs or to design co-crystals. researchgate.net By introducing co-formers that can interact with the pyrimidine ring's functional groups through hydrogen bonding or other non-covalent interactions, it may be possible to create new solid forms with tailored properties. The study of supramolecular synthons, which are robust and recurring hydrogen bond patterns, is central to this field.

Co-crystallization Studies (e.g., with enzymes, non-human)

Research on the related compound, 2-isopropyl-6-methylpyrimidin-4(3H)-one, the keto tautomer of 2-isopropyl-6-methyl-4-pyrimidinol, reveals key structural features that are likely shared with the 5-methyl isomer. researchgate.net X-ray diffraction studies show that this compound undergoes an enol-to-keto tautomerism during crystallization, meaning the more stable keto form is present in the solid state. researchgate.net In the crystal lattice, molecules are linked into centrosymmetric dimers through pairs of intermolecular N—H⋯O hydrogen bonds. researchgate.net This dimerization and the planarity of the pyrimidinone ring are critical features influencing the compound's packing and interaction potential. researchgate.net

These findings suggest that 2-Isopropyl-5-methyl-4,6-pyrimidinediol would also likely exist in its tautomeric dione (B5365651) form, 2-isopropyl-5-methylpyrimidine-4,6(1H,5H)-dione, in the solid state, forming similar hydrogen-bonded networks. Understanding these intermolecular interactions is a crucial first step for predicting how the molecule might bind within the active site of an enzyme.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8627 |

| b (Å) | 22.6320 |

| c (Å) | 7.4228 |

| β (°) | 96.495 |

| Volume (ų) | 811.66 |

| Key Feature | Forms centrosymmetric dimers via N—H⋯O hydrogen bonds |

Spectrophotometric Techniques (UV-Vis, IR) for Electronic Transitions and Functional Group Characterization

Spectrophotometric methods are fundamental for elucidating the structural features of 2-Isopropyl-5-methyl-4,6-pyrimidinediol by probing its electronic transitions and identifying its functional groups.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of a pyrimidine derivative is governed by the electronic transitions within the heterocyclic ring. These typically include n→π* (non-bonding to anti-bonding pi orbital) and π→π* (bonding pi to anti-bonding pi orbital) transitions. For pyrimidine derivatives, absorption maxima (λmax) are often observed in the 200-400 nm range. nih.govmdpi.com For instance, a study on a complex pyrimidine derivative identified a λmax at 275 nm, which is characteristic of the electronic system of the pyrimidine core. nih.gov The specific position and intensity of these absorption bands are influenced by the substituents on the ring and the solvent used. The isopropyl and methyl groups on 2-Isopropyl-5-methyl-4,6-pyrimidinediol act as auxochromes, which can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Based on the known tautomerism of similar pyrimidinols to pyrimidinones (B12756618) in the solid state, the IR spectrum of 2-Isopropyl-5-methyl-4,6-pyrimidinediol is expected to display characteristic absorptions for the dione form. researchgate.net Key vibrational modes would include C=O stretching from the ketone groups, N-H stretching from the ring amide groups, and C-H stretching from the alkyl substituents. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ and the presence of strong C=O absorption in the 1650-1700 cm⁻¹ region would confirm the predominance of the dione tautomer. youtube.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3100 - 3300 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=O (Ketone/Amide) | Stretching | 1650 - 1700 |

| C=N / C=C (Ring) | Stretching | 1550 - 1650 |

The pyrimidine ring contains two nitrogen atoms, which can act as basic centers by accepting protons. wikipedia.org The basicity of these nitrogens in 2-Isopropyl-5-methyl-4,6-pyrimidinediol is influenced by the electronic effects of its substituents. The electron-donating alkyl groups (isopropyl and methyl) tend to increase the electron density on the ring, enhancing basicity. Conversely, the electron-withdrawing nature of the carbonyl groups in the dione tautomer decreases the basicity of the ring nitrogens. pearson.com The pKa of protonated pyrimidine itself is approximately 1.1-1.3, making it a weak base. wikipedia.orgyoutube.com

Spectrophotometric titration is a common technique to study protonation effects and determine the pKa values of a compound. This method involves monitoring the changes in the UV-Vis absorption spectrum as a function of pH. nih.gov As the molecule becomes protonated, the electronic distribution changes, leading to shifts in the absorption maxima (λmax) or changes in molar absorptivity. By plotting these spectral changes against pH, a titration curve can be generated from which the pKa can be determined. While specific pKa data for 2-Isopropyl-5-methyl-4,6-pyrimidinediol are not available, this methodology would be the standard approach to quantify its basicity and understand how its charge state changes in different pH environments. nih.gov

Chromatographic and Separation Science Methodologies for Purity, Isolation, and Isomer Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of 2-Isopropyl-5-methyl-4,6-pyrimidinediol. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose. researchgate.net

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase HPLC |

| Stationary Phase (Column) | C8 or C18 silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with pH modifiers (e.g., phosphate (B84403) or acetate (B1210297) buffers) |

| Detection | UV-Vis (e.g., at λmax ~270 nm) |

| Application | Purity determination, isolation, and quantification |

While the diol tautomer of 2-Isopropyl-5-methyl-4,6-pyrimidinediol is achiral, its more stable keto-enol tautomer, 2-isopropyl-5-methylpyrimidine-4,6(1H,5H)-dione, possesses a stereogenic center at the C5 position. The C5 carbon is bonded to four different groups: a hydrogen atom, a methyl group, and two adjacent carbonyl carbons within the ring. Consequently, the compound can exist as a pair of enantiomers (R and S isomers).

The determination of enantiomeric purity is critical in many applications, and this requires specialized separation techniques. nih.gov Chiral chromatography, particularly chiral HPLC, is the premier method for resolving enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Various types of CSPs are available, including those based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose), macrocyclic glycopeptides (e.g., teicoplanin), and Pirkle-type phases. mdpi.com The separation of pyrimidine-related enantiomers often relies on a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. nih.govresearchgate.net The choice of mobile phase (normal phase, reversed-phase, or polar organic) is also crucial for achieving optimal separation. mdpi.com Therefore, a validated chiral HPLC method is essential for quantifying the enantiomeric composition of 2-Isopropyl-5-methyl-4,6-pyrimidinediol. nih.gov

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms |

|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation |

| Polysaccharide-based | Derivatized Cellulose/Amylose | Steric hindrance, hydrogen bonding, dipole-dipole |

| Pirkle-type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π stacking, hydrogen bonding, dipole-dipole |

Biological and Biomedical Research Applications of 2 Isopropyl 5 Methyl 4,6 Pyrimidinediol Excluding Clinical Human Trials and Safety

In Vitro Mechanistic Studies of Biological Interactions

In vitro studies are fundamental to understanding the mechanisms by which a compound exerts its biological effects at the molecular level. For pyrimidine (B1678525) analogues, these investigations have often centered on their interactions with enzymes, cellular receptors, and nucleic acids.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., PPO, COX, iNOS, HIV RT)

While a wide array of pyrimidine derivatives have been investigated as enzyme inhibitors, specific kinetic data for 2-Isopropyl-5-methyl-4,6-pyrimidinediol is not present in the reviewed literature.

Polyphenol Oxidase (PPO): Certain pyrimidinedione derivatives have been explored as inhibitors of PPO, an enzyme involved in browning reactions. However, studies specifying the inhibitory activity of 2-Isopropyl-5-methyl-4,6-pyrimidinediol against PPO are not available.

Cyclooxygenase (COX): The anti-inflammatory effects of some pyrimidine-containing compounds are attributed to their inhibition of COX enzymes. There is no specific research detailing the interaction between 2-Isopropyl-5-methyl-4,6-pyrimidinediol and COX enzymes.

Inducible Nitric Oxide Synthase (iNOS): Similarly, while some nitrogen-containing heterocyclic compounds are known to modulate iNOS activity, no studies were identified that specifically examine the effect of 2-Isopropyl-5-methyl-4,6-pyrimidinediol on this enzyme.

HIV Reverse Transcriptase (HIV RT): The pyrimidine scaffold is a core component of many nucleoside and non-nucleoside reverse transcriptase inhibitors used in HIV therapy. These compounds act by interfering with the viral replication process. Despite the structural relevance, there is no direct evidence or published research on the inhibitory effects of 2-Isopropyl-5-methyl-4,6-pyrimidinediol on HIV RT.

Receptor Binding and Modulation (using non-human, in vitro models)

The interaction of small molecules with cellular receptors is a cornerstone of pharmacological research. Although various pyrimidine derivatives have been synthesized and evaluated for their ability to bind to and modulate different receptors, there is a clear absence of studies investigating the receptor binding profile of 2-Isopropyl-5-methyl-4,6-pyrimidinediol in any non-human, in vitro models.

Interactions with Nucleic Acids and Proteins (mechanistic focus)

The pyrimidine structure is fundamental to the building blocks of nucleic acids, DNA and RNA. Consequently, synthetic pyrimidine derivatives are often studied for their potential to interact with these macromolecules. Such interactions can include intercalation into the DNA helix, binding to specific protein sites, or interference with protein-nucleic acid interactions. However, specific mechanistic studies detailing the interactions of 2-Isopropyl-5-methyl-4,6-pyrimidinediol with nucleic acids and proteins could not be found in the existing scientific literature.

Research on Antimicrobial Activities (non-human, mechanistic)

The antimicrobial properties of pyrimidine derivatives are a significant area of research, with many compounds showing activity against a range of pathogens.

Antibacterial Activity Studies

A multitude of pyrimidine-containing compounds have been synthesized and tested for their antibacterial properties. The mechanisms of action are diverse and can include inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. Despite this broad interest in pyrimidines as antibacterial agents, there are no specific studies available that report on the antibacterial activity or the mechanistic basis of such activity for 2-Isopropyl-5-methyl-4,6-pyrimidinediol.

Antifungal Activity Studies

Similar to the case with antibacterial research, the pyrimidine nucleus is a feature in several classes of antifungal agents. These compounds can act by inhibiting fungal-specific enzymes or disrupting the integrity of the fungal cell membrane. However, a review of the available scientific literature did not yield any studies focused on the antifungal properties of 2-Isopropyl-5-methyl-4,6-pyrimidinediol.

Antiviral Activity Research

Research into the antiviral properties of pyrimidine analogues has identified them as a promising class of compounds for the inhibition of viral replication, including that of the Human Immunodeficiency Virus (HIV). While direct studies on 2-Isopropyl-5-methyl-4,6-pyrimidinediol are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been investigated for its potential to interfere with viral life cycles.

The anti-HIV activity of newly synthesized pyrimidine analogues is often evaluated in vitro using human cell lines, such as MT-4 cells. nih.gov These studies assess the ability of the compounds to inhibit the replication of different HIV strains, including HIV-1 and HIV-2. nih.gov The general mechanism of action for many antiviral pyrimidine derivatives involves the inhibition of key viral enzymes. However, research has shown that not all pyrimidine analogues exhibit anti-HIV activity; some tested compounds have shown no inhibition of HIV-1 and HIV-2 replication in cell cultures. nih.govresearchgate.net

Further research into different series of pyrimidine analogues has been conducted to explore their potential as antiviral agents. nih.gov While some of these studies did not yield compounds with direct, potent anti-HIV activity, the investigation into their mechanism of action continues to be an area of interest. nih.govresearchgate.net Structural modifications to the pyrimidine backbone are considered a potential strategy to optimize antiviral efficacy. nih.gov For instance, the introduction of diverse and potent functional groups might enhance the ability of these compounds to inhibit viral replication. nih.gov

It is important to note that while the pyrimidine scaffold is a key feature of many antiviral compounds, the specific antiviral activity of 2-Isopropyl-5-methyl-4,6-pyrimidinediol against HIV remains an area for further investigation.

Herbicidal Mechanism Research

In the field of agricultural science, pyrimidine derivatives are investigated for their herbicidal properties. A significant area of this research focuses on the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). PPO is a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cellular damage and plant death.

Pyrimidinedione derivatives, a class to which 2-Isopropyl-5-methyl-4,6-pyrimidinediol belongs, have been designed and synthesized as potential PPO-inhibiting herbicides. acs.orgnih.gov Research has shown that certain pyrimidinedione derivatives exhibit potent herbicidal activity against a range of broadleaf weeds. acs.org For example, in post-emergence tests, some compounds demonstrated significant efficacy against weeds like Zinnia elegans and Abutilon theophrasti. acs.org

Molecular docking studies have provided insights into the potential binding mechanism of these compounds to the PPO enzyme. These studies suggest that the pyrimidinedione scaffold can form key interactions, such as hydrogen bonds and π–π stacking, with amino acid residues in the active site of the PPO enzyme, like Arg98 and Phe392. acs.orgnih.gov

The herbicidal efficacy of these compounds is often evaluated in pre-emergence and post-emergence treatments against various plant species. The results of these bioassays indicate that many pyrimidinedione and related uracil (B121893) derivatives exhibit good to excellent herbicidal activities. jlu.edu.cn The table below summarizes the herbicidal activity of a representative pyrimidinedione derivative against several weed species in pre-emergence treatment.

| Compound | Target Weed | Application Rate ( kg/ha ) | Inhibition (%) |

| 4i (a uracil derivative) | Brassica campestris | 1.5 | 100 |

| 4i (a uracil derivative) | Amaranthus retroflexus | 1.5 | 100 |

| 4i (a uracil derivative) | Echinochloa crus-galli | 1.5 | 100 |

| 4i (a uracil derivative) | Digitaria sanguinalis | 1.5 | 100 |

Data adapted from a study on novel uracil derivatives containing a pyrimidinyl moiety. jlu.edu.cn

Further research into pyrido[2,3-d]pyrimidine (B1209978) derivatives has also indicated their potential as PPO inhibitors, with some compounds showing significant activity against bentgrass (Agrostis stolonifera). nih.gov This body of research suggests that the pyrimidine scaffold is a viable starting point for the development of new herbicides targeting the PPO enzyme.

Investigation of Anti-inflammatory Mechanisms

The anti-inflammatory potential of pyrimidine derivatives is another active area of biomedical research. The primary mechanism investigated is the inhibition of key enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

The COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a major target for anti-inflammatory drugs. Similarly, iNOS produces large amounts of nitric oxide (NO), which can contribute to inflammation and tissue damage in pathological conditions.

Studies on various pyrimidine derivatives have demonstrated their potential to inhibit both COX and iNOS. For instance, research on hydroxytyrosol, a compound that also contains a core structure with hydroxyl groups, has shown its ability to suppress the expression of COX-2 and iNOS in human monocytic cells. nih.gov This suppression occurs at the transcriptional level and leads to a reduction in the production of pro-inflammatory mediators. nih.gov

The anti-inflammatory effects of pyrimidine-based compounds are often evaluated in vitro using cell lines like lipopolysaccharide (LPS)-stimulated macrophages. These studies measure the reduction in the production of inflammatory markers such as NO and prostaglandins. The table below presents the in vitro COX-2 inhibitory activity of thymol-pyrazole hybrids, which share structural similarities with pyrimidine derivatives.

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 4a | 0.068 | 151 |

| 8b | 0.043 | 316 |

| 8c | 0.063 | 204 |

| 8g | 0.045 | 268 |

| Celecoxib (Control) | 0.045 | 327 |

Data adapted from a study on thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. nih.gov

While these findings are for related heterocyclic compounds, they highlight the potential of molecules with similar structural motifs to act as potent and selective COX-2 inhibitors. Further research is needed to specifically elucidate the anti-inflammatory mechanisms and efficacy of 2-Isopropyl-5-methyl-4,6-pyrimidinediol.

Environmental Chemistry and Degradation Studies of 2 Isopropyl 5 Methyl 4,6 Pyrimidinediol

Environmental Transformation and Fate as a Metabolite (e.g., of pesticides)

2-Isopropyl-5-methyl-4,6-pyrimidinediol, also known by other names such as 2-isopropyl-6-methyl-4-pyrimidinol or G 27550, is a primary hydrolysis product of the insecticide diazinon (B1670403). researchgate.net Its formation is a key step in the environmental degradation of the parent compound. The transformation from diazinon to 2-Isopropyl-5-methyl-4,6-pyrimidinediol can occur through both abiotic and biotic processes in soil and aquatic environments.

The hydrolysis of diazinon, which leads to the formation of 2-Isopropyl-5-methyl-4,6-pyrimidinediol, is influenced by pH. This process is an important degradation mechanism, particularly in acidic conditions. researchgate.net In soil, the presence of this metabolite has been confirmed through studies analyzing diazinon-treated soils. The amount of the hydrolysis product recovered can be greater in fumigated soils where microbial activity is reduced, indicating that chemical hydrolysis plays a significant role in its formation. nih.govechemi.com

Furthermore, this pyrimidine (B1678525) derivative is recognized as a human and marine xenobiotic metabolite. researchgate.netnih.gov Its detection in various biological and environmental samples underscores its relevance as a biomarker for exposure to diazinon. The environmental fate of 2-Isopropyl-5-methyl-4,6-pyrimidinediol is intrinsically linked to the widespread use of diazinon in agriculture and other applications.

Photocatalytic Oxidation and Degradation Pathways

Photocatalytic oxidation has emerged as a promising advanced oxidation process for the degradation of persistent organic pollutants, including pesticide metabolites. Research has specifically investigated the photocatalytic oxidation of 2-Isopropyl-5-methyl-4,6-pyrimidinediol, often in the context of treating water contaminated with diazinon and its byproducts.

A notable study explored the effect of titanium dioxide (TiO2) as a photocatalyst on the degradation of this compound. The research focused on how modulating the bandgap of anatase and rutile forms of TiO2 influences the efficiency of the photocatalytic oxidation process. The findings indicated that increasing the bandgap in rutile TiO2 enhanced its photocatalytic activity due to an increase in the redox potential of the catalyst. This enhancement, however, was not observed with anatase TiO2, suggesting that the crystalline structure of the photocatalyst plays a crucial role in the degradation pathway.